2,4,6-Piperidinetrione Sodium Salt

Description

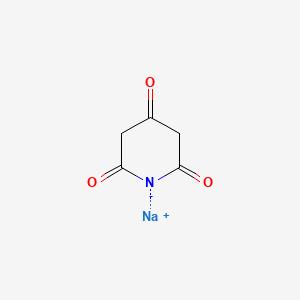

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;piperidin-1-ide-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3.Na/c7-3-1-4(8)6-5(9)2-3;/h1-2H2,(H,6,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLNBBTXKZHCIK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC(=O)[N-]C1=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858320 | |

| Record name | Sodium 2,4,6-trioxopiperidin-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135049-14-7 | |

| Record name | Sodium 2,4,6-trioxopiperidin-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Structural Features, and Isomeric Considerations of 2,4,6 Piperidinetrione Sodium Salt

Systematic Nomenclature and Common Synonyms in Academic Literature

The compound with the molecular formula C₅H₄NNaO₃ is systematically named sodium;piperidin-1-ide-2,4,6-trione according to IUPAC nomenclature. alfa-chemistry.com In scientific literature and chemical databases, it is commonly referred to as 2,4,6-Piperidinetrione (B12437253) Sodium Salt . alfa-chemistry.comnih.gov The parent compound, 2,4,6-Piperidinetrione, also has several synonyms, including piperidine-2,4,6-trione. nih.gov

Below is a table summarizing the nomenclature and identifiers for both the sodium salt and its parent compound.

| Identifier Type | 2,4,6-Piperidinetrione Sodium Salt | 2,4,6-Piperidinetrione |

| IUPAC Name | sodium;piperidin-1-ide-2,4,6-trione alfa-chemistry.com | piperidine-2,4,6-trione nih.gov |

| Common Name | This compound alfa-chemistry.comnih.gov | 2,4,6-Piperidinetrione nih.gov |

| CAS Number | 1135049-14-7 alfa-chemistry.comenco.co.il | 5768-12-7 nih.gov |

| Molecular Formula | C₅H₄NNaO₃ alfa-chemistry.com | C₅H₅NO₃ nih.gov |

| PubChem CID | 71751688 nih.gov | 429250 nih.gov |

Delimiting the Unique Structural Characteristics of the Sodium Salt Form

The structure of this compound is defined by the ionic bond between the sodium cation (Na⁺) and the 2,4,6-piperidinetrione anion. The negative charge on the anion is delocalized across the nitrogen and oxygen atoms due to resonance, a feature that enhances its stability. This delocalization influences the bond lengths within the heterocyclic ring, with the carbon-oxygen and carbon-nitrogen bonds exhibiting partial double bond character. The sodium ion is coordinated to the oxygen atoms of the trione (B1666649), and potentially the nitrogen, depending on the solid-state packing or solvent environment. This ionic interaction is a key differentiator from the neutral 2,4,6-piperidinetrione molecule, which exists as a cyclic imide.

Tautomeric and Mesomeric Forms of the 2,4,6-Piperidinetrione Anion

The primary resonance contributors involve the movement of the nitrogen lone pair to form a double bond with an adjacent carbonyl carbon, with the concurrent movement of the pi electrons of the carbonyl bond onto the oxygen atom. This can occur with any of the three carbonyl groups, leading to multiple resonance structures where the negative charge resides on the oxygen atoms. The actual structure of the anion is a resonance hybrid of all these contributing forms. byjus.comkhanacademy.org

In addition to mesomerism, the parent compound, 2,4,6-piperidinetrione, can exhibit keto-enol tautomerism. nih.gov The keto form, with three carbonyl groups, is generally more stable. However, under certain conditions, it can tautomerize to various enol forms where a proton migrates from a carbon or nitrogen atom to a carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon or carbon-nitrogen double bond within the ring. The corresponding anion can also be protonated at different sites, leading to these tautomeric forms.

Stereochemical Implications and Chirality in Derivatization

The parent molecule, 2,4,6-piperidinetrione, is achiral as it possesses planes of symmetry. libretexts.org However, the introduction of substituents onto the piperidine (B6355638) ring can lead to the formation of chiral centers. Derivatization at the C3 or C5 positions of the ring with a substituent other than hydrogen will create a stereocenter at that carbon. If the two substituents at C3 and C5 are different, this will result in a chiral molecule with multiple stereoisomers.

The synthesis of such substituted piperidinetriones can lead to racemic mixtures of enantiomers, or if a chiral auxiliary or catalyst is employed, it can proceed with stereoselectivity. a2bchem.com The stereochemistry of the resulting products is crucial in fields like medicinal chemistry, as different enantiomers or diastereomers can exhibit distinct biological activities. nih.govacademie-sciences.fr The controlled synthesis of specific stereoisomers of substituted piperidines is an active area of research. nih.gov

Theoretical Conformational Analysis of the Piperidinetrione Ring System

The six-membered piperidinetrione ring is not planar. Like cyclohexane (B81311), it can adopt several conformations to minimize angle and torsional strain. saskoer.ca The most stable conformations are typically chair forms. However, the presence of three carbonyl groups influences the ring's geometry. The sp² hybridization of the carbonyl carbons leads to a flattening of the ring at those positions compared to a standard cyclohexane chair.

Computational studies and conformational analysis of similar piperidine rings suggest that they predominantly exist in a chair conformation. nih.gov Twist-boat conformations are also possible but are generally higher in energy. nih.gov The introduction of substituents on the ring can further influence the conformational equilibrium. Large substituents will preferentially occupy equatorial positions to minimize steric hindrance. The specific conformational preferences of the 2,4,6-piperidinetrione ring system would depend on the balance of steric interactions, and electronic effects from the carbonyl groups. Detailed theoretical calculations would be required to determine the precise energy differences between the possible conformers.

Synthetic Methodologies and Mechanistic Pathways for 2,4,6 Piperidinetrione Sodium Salt

Historical Evolution of Synthetic Routes to 2,4,6-Piperidinetriones

The development of synthetic pathways to 2,4,6-piperidinetriones is historically intertwined with the synthesis of a broader class of related compounds known as glutarimides. researchgate.netresearchgate.netacs.orggoogle.com Early methods focused on the condensation of dicarboxylic acids or their derivatives with ammonia (B1221849) or primary amines. wikipedia.org These foundational reactions laid the groundwork for more refined and specific syntheses of piperidinetrione structures.

Initial approaches often involved heating dicarboxylic acids, such as glutaric acid, or their corresponding anhydrides with an amine source, leading to a condensation reaction that forms the imide ring. wikipedia.org While effective in producing the core glutarimide (B196013) structure, these early methods often required harsh reaction conditions and resulted in modest yields. Over the decades, the synthetic focus has shifted towards milder conditions, improved yields, and greater substrate scope, leading to the development of the more optimized procedures used today.

Optimized Synthesis of 2,4,6-Piperidinetrione (B12437253) Sodium Salt from Precursors

The modern synthesis of 2,4,6-piperidinetrione sodium salt is a multi-step process that involves the careful selection of precursors and reaction conditions to ensure high yield and purity of the final product. The key steps include condensation, cyclization, and salt formation.

Condensation Reactions Utilizing Malonyl Derivatives

The construction of the 2,4,6-piperidinetrione backbone typically begins with a condensation reaction involving a malonyl derivative. Malonyl chlorides or malonic esters are common starting materials that react with a nitrogen-containing compound, such as urea (B33335) or its derivatives, to form an intermediate acyclic adduct. researchgate.net This reaction is fundamental as it brings together the necessary components for the subsequent cyclization step.

The choice of malonyl derivative and reaction conditions can significantly impact the efficiency of this initial step. The use of more reactive species like malonyl chlorides can often proceed under milder conditions compared to malonic esters.

Table 1: Comparison of Precursors for Condensation Reaction

| Malonyl Derivative | Typical Coreactant | Catalyst/Conditions | Advantages | Disadvantages |

| Diethyl Malonate | Urea | Strong base (e.g., Sodium Ethoxide) | Readily available, lower cost | Requires strong base, higher temperatures |

| Malonyl Chloride | Urea | Aprotic solvent, room temperature | Higher reactivity, milder conditions | More expensive, moisture sensitive |

| Malononitrile | Urea/Guanidine | Environmental cycles (wet/dry) | Prebiotic synthesis relevance | May lead to a mixture of products researchgate.net |

Cyclization Strategies for Piperidine (B6355638) Ring Formation

Following the initial condensation, the resulting acyclic intermediate undergoes an intramolecular cyclization to form the six-membered piperidine ring. The Dieckmann condensation is a prominent and widely utilized method for this transformation. onlineorganicchemistrytutor.comlibretexts.orgnumberanalytics.comucalgary.calibretexts.orgmasterorganicchemistry.com This intramolecular reaction of a diester with a base leads to the formation of a β-keto ester, which in this case is the cyclic piperidinetrione structure.

The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the other ester carbonyl group in an intramolecular fashion. libretexts.org The stability of the resulting five- or six-membered ring is a strong driving force for the reaction. libretexts.orglibretexts.org Other cyclization strategies can also be employed, including radical cyclizations and transition-metal-catalyzed reactions, although the Dieckmann condensation remains a classic and reliable method. mdpi.comlibretexts.orgorganic-chemistry.orgbeilstein-journals.org

Table 2: Overview of Cyclization Strategies

| Cyclization Method | Key Features | Typical Reagents | Ring Size Formed |

| Dieckmann Condensation | Intramolecular Claisen condensation of diesters. libretexts.orgmasterorganicchemistry.com | Strong base (e.g., NaOEt, LDA) numberanalytics.com | 5- or 6-membered |

| Radical Cyclization | Involves the formation of a radical intermediate that cyclizes. | Radical initiator (e.g., AIBN), Tin hydrides | 5- or 6-membered |

| Transition-Metal Catalysis | Utilizes a metal catalyst to facilitate ring closure. organic-chemistry.org | Palladium, Rhodium, or other transition metals | Variable |

Salt Formation and Crystallization Techniques

The final step in the synthesis is the formation of the sodium salt and its purification through crystallization. The acidic N-H proton of the imide can be readily deprotonated by a suitable sodium base, such as sodium hydroxide (B78521) or sodium ethoxide, to yield the sodium salt. wikipedia.org

Crystallization is a critical purification step. The choice of solvent is crucial and is often determined empirically. pitt.edu A good crystallization solvent will dissolve the compound when hot but not when cold. For salts of organic compounds, polar solvents or mixtures of solvents are often employed. pitt.edugoogle.com Techniques such as slow cooling, evaporation of the solvent, or the addition of an anti-solvent are used to induce crystallization and obtain a product with high purity.

Table 3: Common Solvents for Crystallization of Organic Salts

| Solvent | Polarity | Typical Use |

| Water | High | For highly polar salts and amides pitt.edu |

| Ethanol/Methanol | High | General purpose for many organic salts pitt.edu |

| Acetone | Medium | Can be used alone or in mixtures pitt.edu |

| Dioxane | Medium | Suitable for some amides and other polar compounds pitt.edu |

| Diethyl Ether | Low | Often used as an anti-solvent or in mixtures pitt.edu |

Investigating the Role of the Sodium Cation in Synthetic Efficiency and Product Stability

The formation of the sodium salt is not merely for isolation purposes; the sodium cation plays a significant role in the stability of the final product. The 2,4,6-piperidinetrione can exist in tautomeric forms, including the enol form. The sodium cation can coordinate with the negatively charged oxygen atom of the enolate, effectively stabilizing the structure. fiveable.mebham.ac.ukrsc.org This stabilization is due to the delocalization of the negative charge across the oxygen and α-carbon atoms, which is enhanced by the presence of the counter-ion. fiveable.me

This ionic interaction is crucial as it can protect the compound from degradation pathways such as oxidation. The increased stability of the sodium salt makes it the preferred form for storage and handling. The nature of the alkali metal cation (e.g., Li+, Na+, K+) can influence the structure and aggregation state of the enolate in solution and in the solid state, which in turn can affect its reactivity. bham.ac.ukrsc.orgacs.org

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the principles of green chemistry, modern synthetic efforts aim to develop more environmentally benign and sustainable methods for producing this compound. This involves considering factors such as atom economy, the use of less hazardous reagents, and the reduction of waste. primescholars.comnumberanalytics.comnwnu.edu.cndocbrown.info

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. primescholars.comnumberanalytics.com Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. Therefore, synthetic routes that maximize the incorporation of all reactant atoms into the final product are preferred. york.ac.uk

Sustainable protocols for the synthesis of piperidine derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or even solvent-free conditions.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. This includes the use of organocatalysts or recoverable metal catalysts.

Energy Efficiency: Utilizing methods like microwave irradiation or ultrasound to reduce reaction times and energy consumption.

Renewable Feedstocks: Exploring the use of bio-based starting materials where possible.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Catalysis in the Production of this compound

While specific catalytic systems for the direct production of this compound are not extensively documented in publicly available literature, the synthesis of the core glutarimide structure, of which 2,4,6-piperidinetrione is a derivative, has been the subject of various catalytic studies. These studies provide valuable insights into potential catalytic pathways that could be adapted for the synthesis of the target compound.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of functionalized glutarimides. For instance, a formal [3 + 3] annulation between enals and substituted malonamides can be catalyzed by NHCs, leading to the formation of glutarimide derivatives with high enantioselectivity. This approach involves the concomitant formation of C-C and C-N bonds in a single operation.

Metal-Based Catalysis: Transition metal catalysts have also been employed in the synthesis of glutarimide derivatives. Dirhodium catalysts, for example, have been successfully used for the high-yielding and highly enantioselective C-H functionalization of hydrocarbons and cyclopropanation of styrene (B11656) using glutarimide cores derivatized to aryl diazoacetates.

Copper(II) salts, in conjunction with nitrogen-containing ligands, have been utilized as a homogeneous catalytic system for the preparation of cyclic imides from alkene-tethered amides. In this process, molecular oxygen can be used as a terminal oxidant.

The following table summarizes some catalytic systems used for the synthesis of related glutarimide structures, which could be conceptually applied to the synthesis of 2,4,6-piperidinetrione.

| Catalyst System | Reactants | Product Type | Key Features |

| N-Heterocyclic Carbene (NHC) | Enals, Malonamides | Functionalized Glutarimides | High enantioselectivity, [3+3] annulation |

| Dirhodium catalyst | Aryl diazoacetates (from glutarimide) | C-H functionalized glutarimides | High yield and enantioselectivity |

| Copper(II) salts / N-ligands | Alkene-tethered amides | Cyclic Imides | Homogeneous catalysis, O2 as oxidant |

It is important to note that the direct application of these catalytic systems to the synthesis of 2,4,6-piperidinetrione would require specific adaptation of reaction conditions and substrates. The formation of the sodium salt would typically occur in a subsequent step by treatment of the piperidinetrione with a suitable sodium base, such as sodium hydroxide or sodium alkoxide.

Reaction Kinetic and Thermodynamic Studies of Salt Formation

Detailed experimental kinetic and thermodynamic data specifically for the formation of this compound are scarce in the available scientific literature. However, computational and experimental studies on the formation of the parent glutarimide ring and the thermodynamics of related salt solutions can provide a foundational understanding of the processes involved.

Reaction Kinetics: The formation of the 2,4,6-piperidinetrione ring likely proceeds through the cyclization of a glutaramide-like precursor. The kinetics of such intramolecular cyclizations are influenced by several factors, including the nature of the substituents, the solvent, and the presence of catalysts.

Computational studies on the deamidation of glutamine to form a glutarimide intermediate suggest that the process is multi-step and can be influenced by neighboring amino acid residues and the local chemical environment. While not a direct synthesis, this provides insight into the energetics of forming the six-membered ring. The formation of a six-membered glutarimide ring is generally a slower process compared to the formation of a five-membered succinimide (B58015) ring due to higher activation energies.

The rate of cyclization is expected to be significantly influenced by the pH of the reaction medium. Base catalysis, for instance by a sodium base that also serves as the source of the sodium cation for the salt, would deprotonate the amide nitrogen, increasing its nucleophilicity and thereby accelerating the intramolecular attack on the carbonyl carbon to close the ring.

Thermodynamics: The formation of 2,4,6-piperidinetrione from its open-chain precursor is an equilibrium process. The stability of the cyclic imide is a key thermodynamic factor. The subsequent formation of the sodium salt is an acid-base reaction. The piperidinetrione, with its three carbonyl groups, exhibits acidic protons on the nitrogen atom, making it susceptible to deprotonation by a base.

Thermodynamic data for the dissociation of related dicarboxylic acid sodium salts in aqueous solutions have been studied. While not directly applicable to the formation of the cyclic imide salt, these studies provide insights into the behavior of carboxylate and related functional groups in solution, which can be analogous to the anionic character of the deprotonated piperidinetrione.

The following table presents conceptual thermodynamic parameters that would be relevant to the study of this compound formation. It is important to emphasize that these are illustrative and not experimentally determined values for this specific compound.

| Thermodynamic Parameter | Description | Expected Influence on Salt Formation |

| ΔG°_cyclization | Gibbs free energy of the ring-closing reaction. | A negative value would indicate a spontaneous cyclization to form the piperidinetrione ring. |

| pKa | Acid dissociation constant of 2,4,6-piperidinetrione. | A lower pKa indicates a more acidic compound, facilitating easier deprotonation and salt formation with a base. |

| ΔH°_salt_formation | Enthalpy change for the reaction of the piperidinetrione with a sodium base. | Likely to be exothermic, indicating a release of heat and a favorable reaction. |

| ΔS°_salt_formation | Entropy change for the salt formation reaction. | The change in the number of species in solution will influence this value. |

Further experimental and computational studies are necessary to provide precise kinetic and thermodynamic data for the synthesis of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,4,6 Piperidinetrione Sodium Salt and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,4,6-piperidinetrione (B12437253) derivatives. europeanpharmaceuticalreview.com It provides detailed information about the chemical environment of each nucleus, allowing for the precise mapping of atomic connectivity and stereochemistry.

Multi-dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are particularly powerful in deciphering the complex structures of piperidinedione derivatives. openpubglobal.com These methods resolve spectral overlap that can be present in one-dimensional (1D) NMR spectra, providing clear correlations between different nuclei within the molecule. europeanpharmaceuticalreview.com

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies spin-spin coupling between protons on adjacent carbons, revealing the connectivity of the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as carbon-13 or nitrogen-15. This is crucial for assigning signals in the carbon and nitrogen spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is instrumental in piecing together the entire molecular framework, including the placement of substituents on the piperidinedione ring.

For instance, in the analysis of N-substituted 2,6-diphenylpiperidine derivatives, 2D NMR would be essential to confirm the position and orientation of the phenyl groups relative to the piperidine (B6355638) ring. researchgate.net The combination of these multi-dimensional NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals, thereby confirming the chemical structure and stereochemistry of the synthesized compounds. openpubglobal.comresearchgate.net

Table 1: Representative ¹H NMR Data for a Substituted 2,6-Piperidinedione Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | s | 1H | NH |

| 7.20-7.40 | m | 10H | Ar-H |

| 4.50 | dd | 1H | CH |

| 2.50-2.70 | m | 2H | CH₂ |

| 2.00-2.20 | m | 2H | CH₂ |

Note: This table is a generalized representation based on typical chemical shifts for piperidinedione structures and is for illustrative purposes.

Solid-State NMR Spectroscopy for Polymorphic Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including potential polymorphs of 2,4,6-piperidinetrione derivatives. uu.nl Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. ssNMR can distinguish between different polymorphic forms by detecting subtle differences in the local chemical environment of the nuclei in the solid state. rsc.org This technique provides insights into molecular interactions, dynamics, and structural diversity within the crystal lattice. uu.nl

Mass Spectrometry (MS) Applications in Characterization and Impurity Profiling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone in the characterization of 2,4,6-piperidinetrione derivatives, providing information on molecular weight, elemental composition, and fragmentation patterns. europa.eu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. reading.ac.uk This is particularly useful for confirming the identity of a newly synthesized compound or for identifying unknown impurities. europa.eureading.ac.uk The high resolving power of HRMS allows for the differentiation between compounds with very similar nominal masses. reading.ac.uk For example, the molecular formula of a piperidinedione derivative can be unequivocally confirmed by comparing the experimentally measured exact mass to the theoretical mass calculated for the expected formula.

Fragmentation Pathway Analysis in Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and impurity identification. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify it. europa.eu

Studies on the fragmentation of glutethimide and other barbiturates using UHPLC-MS/MS have been conducted to understand their fragmentation mechanisms. nih.govijsra.net This information is crucial for the identification of these compounds and their metabolites. nih.gov For instance, a common fragmentation pathway for some piperidinedione derivatives involves the loss of a 42 m/z fragment. researchgate.net The analysis of fragmentation patterns can also be applied to impurity profiling, allowing for the identification and characterization of even trace-level impurities in a sample. nih.gov

Table 2: Illustrative MS/MS Fragmentation Data for a Piperidinedione Derivative

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Neutral Loss |

| 218.1 | 176.1, 117.1, 91.1 | C₂H₂O |

| 176.1 | 148.1, 117.1 | CO |

| 117.1 | 91.1, 77.1 | C₂H₂ |

Note: This table is a generalized representation and the specific fragmentation pattern will vary depending on the exact structure of the derivative and the MS/MS conditions.

X-ray Diffraction Studies for Crystal Structure Determination

For N-substituted 2,6-diphenylpiperidine derivatives, single-crystal X-ray diffraction has been used to study their conformational flexibility. researchgate.net Such studies can reveal details like the piperidine ring adopting chair or twisted boat conformations and the orientation of substituents. researchgate.net The crystal packing and intermolecular interactions, such as hydrogen bonding and C-H···π interactions, which stabilize the crystal structure, can also be elucidated. researchgate.net

Table 3: Example Crystallographic Data for a Piperidinedione Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.25 |

| b (Å) | 10.55 |

| c (Å) | 12.62 |

| α (°) | 90 |

| β (°) | 71.27 |

| γ (°) | 90 |

| Volume (ų) | 974.3 |

Note: This data is illustrative and based on published data for a related piperidine derivative. researchgate.net Actual values will be specific to the compound being analyzed.

Single-Crystal X-ray Diffraction of 2,4,6-Piperidinetrione Sodium Salt and Its Cocrystals

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted X-rays allow for the calculation of the electron density map of the crystal, from which the precise locations of individual atoms, bond lengths, and bond angles can be determined. nih.gov

For a multicomponent system like a salt or a cocrystal, SCXRD is invaluable for distinguishing between the two forms. A true salt, such as this compound, involves the complete transfer of a proton from the acidic piperidinetrione ring (specifically from the nitrogen atom) to a base, resulting in an ionized species. In the crystal structure, this is observed as distinct anionic (piperidinetrionate) and cationic (sodium) entities. Conversely, a cocrystal consists of neutral co-formers held together by non-ionic interactions, such as hydrogen bonds. The location of the hydrogen atom, precisely determined by SCXRD, provides conclusive evidence of the ionization state.

While a specific crystal structure for this compound (CAS 1135049-14-7) is not widely available in published literature, a hypothetical analysis would yield a set of crystallographic parameters similar to those shown in the table below, which are based on data for another organic sodium salt. alfa-chemistry.com

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Chemical Formula | C₅H₄NNaO₃ | Defines the elemental composition of the asymmetric unit. |

| Formula Weight | 149.08 g/mol | Molar mass of the compound. researchgate.net |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. edinst.com |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. edinst.com |

| a, b, c (Å) | a = 7.3, b = 7.5, c = 10.3 | Unit cell dimensions. edinst.com |

| α, β, γ (°) | α = 90, β = 108.5, γ = 90 | Unit cell angles. edinst.com |

| Volume (ų) | 534 | Volume of the unit cell. edinst.com |

| Z | 4 | Number of formula units per unit cell. |

| Calculated Density (g/cm³) | 1.854 | Theoretical density of the crystal. |

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Forms

Powder X-ray diffraction (PXRD) is a critical tool used for the identification and characterization of crystalline materials. Unlike SCXRD, which requires a single, high-quality crystal, PXRD can be performed on a polycrystalline or powdered sample. The technique provides a unique "fingerprint" for a specific crystalline solid, based on the positions (2θ angles) and intensities of the diffraction peaks.

A primary application of PXRD in pharmaceutical sciences is the study of polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs of the same compound will produce distinct PXRD patterns and can exhibit different physicochemical properties. By comparing the PXRD pattern of a new batch of this compound against a reference pattern, one can confirm its polymorphic identity and ensure batch-to-batch consistency.

Furthermore, PXRD is used to distinguish between crystalline and amorphous forms. Crystalline materials produce sharp, well-defined diffraction peaks, whereas amorphous materials, lacking long-range atomic order, produce a broad, diffuse halo.

The following table presents hypothetical PXRD data for two distinct polymorphs of this compound, illustrating how the peak positions would differ.

| Form A: Peak Position (2θ) | Form B: Peak Position (2θ) |

|---|---|

| 10.5 | 11.2 |

| 15.8 | 16.1 |

| 21.1 | 20.5 |

| 23.4 | 24.0 |

| 28.9 | 29.5 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about a molecule's structure and functional groups. scm.com IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting vibrational modes that cause a change in the molecular dipole moment. dundee.ac.uk Raman spectroscopy measures the inelastic scattering of monochromatic light, which probes vibrational modes that cause a change in the molecule's polarizability. scm.com

For this compound, these techniques are crucial for confirming its chemical identity and structure. The parent 2,4,6-piperidinetrione molecule possesses several key functional groups, including carbonyl (C=O) groups and a secondary amine (N-H) group within the heterocyclic ring. These groups have characteristic vibrational frequencies.

Upon formation of the sodium salt, the proton on the nitrogen atom is lost. This chemical change leads to distinct and predictable changes in the vibrational spectra:

The N-H stretching vibration, typically observed in the IR spectrum around 3200 cm⁻¹, would disappear.

The frequencies of the adjacent C=O stretching vibrations may shift due to the change in electron density and resonance within the newly formed anion.

New vibrations associated with the anionic framework may appear.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile, as some modes may be strong in IR and weak or absent in Raman, and vice versa. spectroscopyonline.com This "fingerprint" is highly specific to the compound's structure and its solid-state form, allowing for the differentiation of polymorphs which may show subtle shifts in peak positions or splitting of bands due to different crystal packing environments. tainstruments.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change in Sodium Salt |

|---|---|---|

| N-H Stretch | ~3200 | Disappears |

| C-H Stretch (aliphatic) | 2850-3000 | Minor shift |

| C=O Stretch (amide/imide) | 1680-1750 | Shift due to deprotonation and change in resonance |

| C-N Stretch | 1200-1350 | Shift due to anionic character |

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Transitions and Stability Assessment

Thermal analysis techniques are essential for evaluating the physical and chemical stability of a substance as a function of temperature. The two most common methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere. netzsch.com For this compound, TGA can be used to:

Determine the presence of water (hydration) or residual solvents, observed as a mass loss at temperatures below ~150°C.

Assess thermal stability by identifying the onset temperature of decomposition, where the compound begins to degrade chemically. taltech.ee

Quantify the amount of non-volatile residue remaining after decomposition.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net DSC is used to detect thermal events such as:

Melting: An endothermic event (requires heat) characterized by a sharp peak, indicating the melting point of the crystalline solid.

Crystallization: An exothermic event (releases heat) that can occur upon cooling a molten sample or heating an amorphous one.

Phase Transitions: Solid-solid transitions between different polymorphs, which can be either endothermic or exothermic.

Glass Transitions: A characteristic change in the heat capacity of an amorphous material.

Together, TGA and DSC provide a comprehensive thermal profile. researchgate.net For instance, an endothermic event in DSC without a corresponding mass loss in TGA indicates a melt or solid-solid phase transition, whereas an event with a mass loss signifies decomposition or dehydration. netzsch.com Different polymorphs or solvates of this compound would be expected to have distinct thermal profiles. taltech.ee

| Technique | Observed Event (Hypothetical) | Temperature Range (°C) | Interpretation |

|---|---|---|---|

| TGA | Mass Loss (~5%) | 80 - 120 | Loss of bound water (hydration). |

| Mass Loss (>80%) | > 250 | Onset of thermal decomposition. mdpi.com | |

| DSC | Endotherm | 80 - 120 | Dehydration event. |

| Endotherm | > 250 | Melting with decomposition. taltech.ee |

Advanced Chromatographic and Electrophoretic Separation Techniques for Purity Assessment

Ensuring the purity of a chemical compound is paramount. Advanced separation techniques are employed to detect and quantify the target compound as well as any related impurities, such as synthetic precursors, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment. It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. nih.gov For this compound, a reversed-phase HPLC method would typically be developed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

The purity is determined by integrating the area of all peaks in the chromatogram, with the purity percentage calculated as the area of the main peak relative to the total area of all peaks. A well-validated HPLC method can achieve high sensitivity, allowing for the detection and quantification of impurities at very low levels. researchgate.net

| Peak ID | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.1 | 0.08 | Impurity A |

| 2 | 4.5 | 99.85 | This compound |

| 3 | 6.8 | 0.07 | Impurity B |

Capillary Electrophoresis (CE) is another powerful separation technique, particularly suited for charged species. It separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary. Since this compound is ionic, CE offers a high-efficiency alternative or complementary method to HPLC for purity analysis and for separating it from other charged or neutral impurities.

Computational Chemistry and Quantum Chemical Investigations of 2,4,6 Piperidinetrione Sodium Salt

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a important tool for examining the electronic structure of molecules like 2,4,6-piperidinetrione (B12437253). By calculating the electron density, DFT can predict a variety of molecular properties. For the 2,4,6-piperidinetrione anion, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, can determine the distribution of electron density and the energies of the molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In the case of the 2,4,6-piperidinetrione anion, the negative charge is delocalized across the oxygen and nitrogen atoms of the trione (B1666649) ring, a feature that would be clearly represented in the calculated molecular orbitals.

| Property | Description | Typical Calculated Value/Observation |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively high due to the anionic charge, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Energy level available to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key descriptor for chemical reactivity and stability. |

| Electron Density | Distribution of electrons around the molecule | Concentrated around the electronegative oxygen and nitrogen atoms. |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of 2,4,6-Piperidinetrione Sodium Salt over time. These simulations model the movements of atoms and molecules, providing insights into conformational changes and intermolecular interactions. By simulating the compound in a solvent box, typically water, researchers can observe how the piperidinetrione ring flexes and how the sodium ion interacts with the anion and the surrounding solvent molecules.

The simulations can reveal the preferred conformations of the piperidinetrione ring, which can exist in various chair, boat, and twist-boat forms. The relative energies of these conformers can be calculated to determine their populations at a given temperature. Furthermore, MD simulations can characterize the coordination of the sodium ion with the oxygen atoms of the piperidinetrione anion and with water molecules in the solvation shell. The radial distribution function can be calculated to determine the average distances between the sodium ion and the oxygen atoms.

| Simulation Aspect | Information Gained | Key Findings |

| Conformational Analysis | Preferred shapes of the piperidinetrione ring | The chair conformation is often the most stable, but other forms can be present. |

| Intermolecular Interactions | How the sodium salt interacts with solvent | The sodium ion coordinates with the carbonyl oxygens and water molecules. |

| Solvation Shell Structure | Arrangement of solvent molecules around the solute | Provides a detailed picture of the immediate chemical environment. |

Prediction of Spectroscopic Parameters (NMR, IR, Raman) through Quantum Chemical Methods

Quantum chemical methods are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For 2,4,6-Piperidinetrione, these methods can calculate its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Raman scattering activities.

Calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can help in the assignment of signals in experimental ¹H and ¹³C NMR spectra. The calculated chemical shifts are usually scaled to account for systematic errors in the computational method.

IR and Raman spectra are predicted by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional modes of the chemical bonds. For 2,4,6-piperidinetrione, the characteristic carbonyl (C=O) stretching frequencies are particularly prominent in the IR spectrum. The calculated spectra can aid in the interpretation of experimental spectra and in identifying the compound.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| NMR Chemical Shifts | GIAO, DFT | ¹H and ¹³C chemical shifts for structure elucidation. |

| IR Frequencies | DFT | Vibrational modes, particularly the strong C=O stretches. |

| Raman Activities | DFT | Complementary vibrational information to IR spectroscopy. |

Reaction Mechanism Modeling and Transition State Analysis for Synthetic Pathways

Computational chemistry can be used to model the reaction mechanisms involved in the synthesis of 2,4,6-piperidinetrione. By mapping out the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For instance, the synthesis of 2,4,6-piperidinetrione could involve the cyclization of a glutaric acid derivative. Quantum chemical calculations can be used to model the step-by-step mechanism of this cyclization, identifying the key bond-forming and bond-breaking events. The geometry of the transition state can be optimized, and its vibrational frequencies can be calculated to confirm that it is a true saddle point on the potential energy surface.

| Analysis Type | Objective | Key Insights |

| Reaction Pathway Mapping | To identify the steps in a chemical synthesis | Elucidation of the sequence of elementary reaction steps. |

| Transition State Optimization | To find the highest energy point along the reaction coordinate | Determination of the activation energy and reaction kinetics. |

| Intermediate Identification | To characterize any stable species formed during the reaction | Understanding the full mechanistic landscape of the synthesis. |

Solvation Models and Their Impact on the Behavior of this compound in Solution

The behavior of this compound in solution is significantly influenced by its interactions with the solvent. Solvation models, both explicit and implicit, are used in computational chemistry to account for these effects.

Explicit solvation models involve simulating a number of individual solvent molecules around the solute. While computationally intensive, this approach provides a detailed picture of the local solvent structure and specific solute-solvent interactions, such as hydrogen bonding.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This method is less computationally demanding and is effective for calculating properties like the solvation free energy, which indicates how favorably the compound dissolves in a particular solvent. For this compound, these models can predict how the polarity of the solvent affects its conformational equilibrium and electronic properties.

| Solvation Model | Approach | Application to this compound |

| Explicit Solvation | Individual solvent molecules are included in the simulation | Detailed analysis of the hydration shell around the sodium ion and the anion. |

| Implicit Solvation (e.g., PCM) | Solvent is treated as a continuous dielectric medium | Calculation of solvation energies and the effect of solvent polarity on structure. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (without pharmacological outcome)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular activity. While often used in drug discovery, QSAR can also be applied to non-pharmacological properties. For derivatives of 2,4,6-piperidinetrione, QSAR models can be developed to predict properties such as solubility, toxicity, or environmental fate based on calculated molecular descriptors.

These descriptors, which are numerical representations of the chemical structure, can be calculated using quantum chemical methods. They can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. A QSAR model is then built by finding a mathematical relationship between these descriptors and the activity of interest. This allows for the prediction of the activity of new, unsynthesized derivatives, guiding the design of compounds with desired properties.

| QSAR Component | Description | Example Descriptors for Piperidinetrione Derivatives |

| Molecular Descriptors | Numerical values that encode structural information | LogP, Molar Refractivity, HOMO/LUMO energies, Dipole Moment. |

| Statistical Model | Mathematical equation relating descriptors to activity | Multiple Linear Regression, Partial Least Squares, Machine Learning Algorithms. |

| Predicted Activity | The non-pharmacological property being modeled | Solubility, Partition Coefficient, Environmental Persistence. |

Solid State Chemistry and Polymorphic Studies of 2,4,6 Piperidinetrione Sodium Salt

Identification and Characterization of Polymorphic Forms of the Sodium Salt

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for pharmaceutical salts as different polymorphs can exhibit distinct physical and chemical properties. For many barbiturate (B1230296) compounds, multiple polymorphic forms have been identified and characterized using techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and spectroscopy. acs.orgnih.gov These studies typically reveal differences in melting points, solubilities, and stability among polymorphs.

However, a thorough search of scientific databases indicates that no specific polymorphic forms of 2,4,6-piperidinetrione (B12437253) sodium salt have been reported or characterized in the peer-reviewed literature. Consequently, there is no available data to populate a table of crystallographic or thermodynamic properties for different polymorphs of this compound.

Table 1: Reported Polymorphic Forms of 2,4,6-Piperidinetrione Sodium Salt

| Form | Crystal System | Space Group | Melting Point (°C) | Key Characterization Methods |

|---|

Crystal Engineering Strategies for Tailoring Solid-State Properties

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. For compounds like piperidinediones and barbiturates, strategies such as modifying crystallization conditions (e.g., solvent, temperature, pressure) and introducing co-formers are employed to control crystal packing and, consequently, the material's properties. These strategies rely on predictable hydrogen bonding and other non-covalent interactions.

There are no published studies detailing the application of crystal engineering strategies specifically to this compound. Research on related molecules demonstrates that such strategies could potentially be used to control its crystallinity, solubility, and stability, but no specific examples or outcomes for this compound have been documented.

Formation and Characterization of Hydrates, Solvates, and Amorphous Forms

Hydrates (where water is incorporated into the crystal lattice) and solvates (where a solvent is incorporated) are common solid forms for pharmaceutical salts. Their formation is highly dependent on the solvent systems used during crystallization. The presence of water or solvent molecules can significantly alter the crystal structure and physicochemical properties of the material. For instance, studies on the sodium salts of other drugs, including some barbiturates, have shown that hydrate (B1144303) formation is a common phenomenon that influences solubility. google.comnih.gov Additionally, amorphous forms, which lack long-range crystalline order, can also exist and typically exhibit higher solubility but lower stability than their crystalline counterparts.

Specific research on the formation and characterization of hydrates, solvates, or an amorphous form of this compound has not been found in the available literature. Therefore, no data on their preparation methods, stoichiometry, or physical properties can be presented.

Table 2: Hydrates, Solvates, and Amorphous Forms of this compound

| Form | Stoichiometry | Method of Preparation | Characterization Data (e.g., DSC, TGA, XRPD) |

|---|---|---|---|

| Hydrate(s) | Data Not Available | Data Not Available | Data Not Available |

| Solvate(s) | Data Not Available | Data Not Available | Data Not Available |

Co-crystallization Strategies for Enhancing Crystallinity or Modifying Properties

Co-crystallization involves combining a target molecule with a co-former in a specific stoichiometric ratio to form a new crystalline solid. This strategy is widely used in pharmaceuticals to improve properties such as solubility, stability, and bioavailability. The selection of a co-former is based on its ability to form robust intermolecular interactions, such as hydrogen bonds, with the target molecule.

There are no reports in the scientific literature of co-crystals involving this compound. While co-crystallization is a plausible strategy for modifying its solid-state properties, no specific co-formers have been investigated or co-crystal structures determined for this compound.

Understanding Intermolecular Interactions and Crystal Packing in Different Forms

The analysis of crystal packing and intermolecular interactions (e.g., hydrogen bonding, ionic interactions, van der Waals forces) is fundamental to understanding the structure-property relationships in solid-state chemistry. For related barbiturate structures, extensive hydrogen bonding involving the nitrogen and oxygen atoms plays a crucial role in defining the crystal architecture. nih.gov In the case of a sodium salt, ionic interactions between the sodium cation and the deprotonated piperidinetrione anion would be a dominant feature, alongside potential hydrogen bonding involving any water of hydration.

As no crystal structures for any solid form of this compound have been deposited in crystallographic databases or published in the literature, a detailed analysis of its intermolecular interactions and crystal packing is not possible.

Solid-State Reactivity and Transformations

Solid-state reactivity and transformations refer to chemical changes or phase transitions that occur within the crystalline material, often initiated by heat, light, or humidity. These can include degradation, polymerization, or transitions between polymorphic or solvated forms. Understanding these transformations is vital for ensuring the stability and shelf-life of a chemical compound. For example, some crystalline hydrates may lose water upon heating, leading to a different crystalline or amorphous form.

No studies on the solid-state reactivity or phase transformations of this compound have been published. Therefore, information regarding its thermal stability, hygroscopicity, and potential for solid-state degradation or phase changes under various conditions is currently unavailable.

Chemical Reactivity and Derivatization Studies of 2,4,6 Piperidinetrione Sodium Salt

Nucleophilic and Electrophilic Reactions of the Piperidinetrione Core

The reactivity of the 2,4,6-piperidinetrione (B12437253) core is characterized by both nucleophilic and electrophilic centers, making it a versatile participant in various reactions. The sodium salt form enhances its nucleophilic character.

Nucleophilic Character: The 2,4,6-piperidinetrione sodium salt is essentially a pre-formed enolate. The negative charge is delocalized across the oxygen atoms and the carbon atoms at positions 3 and 5, creating potent nucleophilic sites. This "electron-rich" nature allows it to readily donate a pair of electrons to form new covalent bonds. masterorganicchemistry.com Its nucleophilicity is central to many of its derivatization reactions, including alkylations, acylations, and condensation reactions. a2bchem.com

Electrophilic Character: Conversely, the three carbonyl carbons (at positions 2, 4, and 6) are electron-deficient and thus serve as electrophilic centers. youtube.com These sites are susceptible to attack by strong nucleophiles. The partial positive charge on these carbons makes them "electron-poor" and capable of accepting a pair of electrons to form a new bond. masterorganicchemistry.comyoutube.com This dual reactivity allows the piperidinetrione scaffold to react with a wide range of chemical partners.

Functionalization at Nitrogen and Carbon Positions

The multiple reactive sites on the piperidinetrione ring allow for precise functionalization at both nitrogen and carbon atoms, leading to a diverse range of derivatives.

Functionalization at Nitrogen (N-functionalization): The nitrogen atom in the piperidinetrione ring is an active site for functionalization. While the sodium salt implies the nitrogen proton has been removed, reactions with specific electrophiles can lead to N-substituted products. For instance, N-phenyl derivatives have been synthesized, such as 1-phenyl-3,5-diacetyl-2,4,6-piperidinetrione. jst.go.jp

Functionalization at Carbon (C-functionalization): The carbon atoms at the C3 and C5 positions are nucleophilic in the enolate form and are primary sites for alkylation and acylation. This allows for the introduction of various substituents, modifying the compound's steric and electronic properties. The reaction of the piperidinetrione core with reagents like acetic anhydride (B1165640) can lead to C-acylated products, such as 3,5-diacetyl-2,4,6-piperidinetrione derivatives. jst.go.jp

The table below summarizes representative functionalization reactions.

| Position | Reaction Type | Reagent/Electrophile | Product Type |

| Nitrogen (N1) | N-Arylation | Phenylating Agent | N-Phenyl-piperidinetrione |

| Carbon (C3/C5) | C-Acylation | Acetic Anhydride | 3,5-Diacetyl-piperidinetrione |

| Carbon (C3/C5) | C-Alkylation | Alkyl Halides | 3-Alkyl or 3,5-Dialkyl-piperidinetrione |

Ring-Opening and Ring-Expansion Reactions of the Piperidine (B6355638) Moiety

The piperidinetrione ring can undergo transformations that alter its fundamental structure, including ring-opening and ring-expansion reactions.

Ring-Opening Reactions: The imide and amide bonds within the piperidinetrione ring are susceptible to cleavage under certain conditions. Hydrolysis or aminolysis, typically under strong acidic or basic conditions, can lead to the opening of the heterocyclic ring. For example, base-catalyzed retro-Michael ring opening has been observed in related systems, leading to linear derivatives. researchgate.net The cleavage of C-N bonds in cyclic amines is a known synthetic strategy, often facilitated by converting the amine into a better leaving group. nih.gov

Ring-Expansion Reactions: Ring-expansion reactions offer a pathway to synthesize larger, often more complex, heterocyclic systems from the piperidine core. mdpi.com While specific examples starting directly from this compound are specialized, general methodologies exist for expanding six-membered rings. nih.govnorthumbria.ac.uk For instance, palladium-catalyzed rearrangements of allylic amines can achieve two-carbon ring expansions of piperidines to form azepane and azocane (B75157) structures. nih.govnorthumbria.ac.uk Such strategies could potentially be adapted to derivatives of piperidinetrione to access novel seven- or eight-membered heterocyclic systems. mdpi.comwhiterose.ac.uknuph.edu.ua

Synthesis of Heterocyclic Compounds Incorporating the Piperidinetrione Scaffold

The 2,4,6-piperidinetrione scaffold is a valuable building block for synthesizing more complex, often fused, heterocyclic systems. a2bchem.com Its ability to undergo condensation and cycloaddition reactions makes it a key intermediate in medicinal chemistry and materials science. a2bchem.comresearchgate.net

The piperidinetrione moiety can be annulated (fused with another ring) to create polycyclic structures. For example, cycloaddition reactions with dicarboxylic acid dichlorides have been used to synthesize piperidinetriones, which are then converted to fused pyrimidine (B1678525) derivatives by reacting with amidines. researchgate.net Condensation reactions with other bifunctional reagents are also a common strategy. The reaction of a piperidinetrione derivative with a suitable partner can lead to the formation of pyridopyrimidines or other nitrogen-rich heterocyclic systems.

The table below highlights examples of heterocyclic systems synthesized from piperidinetrione precursors.

| Reagent Class | Reaction Type | Resulting Heterocyclic System |

| Amidines | Cyclocondensation | Fused Pyrimidines |

| Dicarbonyl Compounds | Condensation | Pyridopyrimidines |

| α,β-Unsaturated Systems | Michael Addition/Cyclization | Fused Pyridines |

Development of Novel Derivatization Methods and Reagents

The continuous search for new bioactive molecules drives the development of novel methods to derivatize scaffolds like 2,4,6-piperidinetrione. researchgate.net Modern synthetic chemistry offers a range of advanced techniques that can be applied.

Catalytic Methods : Transition-metal-catalyzed cross-coupling reactions could be employed if a suitable handle (e.g., a halogen) is first installed on the piperidinetrione ring. beilstein-journals.org

Photoredox Catalysis : Light-mediated reactions offer mild conditions for C-H functionalization, which could potentially be applied to the piperidinetrione core or its derivatives to introduce new substituents directly. encyclopedia.pub

Novel Reagents : The development of new derivatizing agents, such as specialized silylating or acylating agents, allows for the introduction of unique functional groups that can fine-tune the properties of the final molecule. tcichemicals.commdpi.comjfda-online.comnih.gov Electro-oxidative C-H functionalization represents another modern approach for creating derivatives under mild conditions. chemrxiv.org

Regioselectivity and Stereoselectivity in Chemical Transformations

When a molecule has multiple reactive sites, controlling where a reaction occurs (regioselectivity) and the 3D orientation of the new bonds (stereoselectivity) is a fundamental challenge in organic synthesis. wikipedia.orgmasterorganicchemistry.com

Regioselectivity: The 2,4,6-piperidinetrione enolate has several nucleophilic centers: the nitrogen, C3, and C5. The outcome of a reaction, such as alkylation, depends heavily on the reaction conditions (e.g., solvent, counter-ion, temperature) and the nature of the electrophile. wikipedia.org Generally, "hard" electrophiles tend to react at the more electronegative oxygen atoms, while "soft" electrophiles favor reaction at the carbon atoms. The competition between N-alkylation and C-alkylation is a classic example of where regioselectivity must be controlled. shd-pub.org.rs In some cases, steric hindrance can dictate the regioselectivity of a reaction. csic.espku.edu.cn

Stereoselectivity: If a functionalization reaction creates a new chiral center, then controlling the stereochemistry becomes crucial, especially in medicinal chemistry. arxiv.org For example, the addition of a substituent at the C3 or C5 position could generate a stereocenter. Achieving high stereoselectivity often requires the use of chiral catalysts, chiral auxiliaries, or enzyme-catalyzed reactions that can distinguish between the different faces of the molecule. mdpi.combeilstein-journals.org While the parent 2,4,6-piperidinetrione is achiral, its derivatization can lead to chiral products, and controlling the stereochemical outcome is a key focus of advanced synthetic methods. arxiv.orgd-nb.info

Applications in Chemical Synthesis and Interdisciplinary Research Frontiers

Role as a Versatile Synthetic Intermediate in Organic Synthesis

2,4,6-Piperidinetrione (B12437253) sodium salt serves as a crucial intermediate in the synthesis of a wide array of organic molecules, particularly heterocyclic compounds. a2bchem.com Its structure, containing a reactive cyclic imide moiety, allows it to participate in various chemical transformations.

Key reactions involving 2,4,6-piperidinetrione sodium salt include:

Nucleophilic Substitutions: The anionic nitrogen atom can act as a nucleophile, enabling the introduction of various substituents onto the piperidine (B6355638) ring. a2bchem.com

Condensation Reactions: The active methylene (B1212753) groups adjacent to the carbonyls can participate in condensation reactions with aldehydes and other electrophiles, leading to the formation of more complex structures. a2bchem.com

This reactivity makes it a valuable precursor for creating structurally diverse and intricate organic molecules. a2bchem.com It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. a2bchem.com Furthermore, its application extends to asymmetric synthesis, where it can be employed in the preparation of chiral compounds. a2bchem.com

Integration into Complex Molecular Architectures and Polycyclic Systems

The inherent reactivity of this compound facilitates its incorporation into complex molecular frameworks and polycyclic systems. Its ability to undergo multiple chemical reactions makes it a valuable building block for constructing elaborate structures. a2bchem.com For instance, the synthesis of certain high-energy materials and complex organic salts involves the use of related cyclic structures, highlighting the potential for this compound in creating intricate molecular topologies. mdpi.com The formation of bicyclic and tricyclic furoxans, for example, demonstrates the construction of complex ring systems from simpler precursors. mdpi.com

Use in the Synthesis of Building Blocks for Materials Science (e.g., Polymers, Covalent Organic Frameworks)

The application of this compound and its derivatives extends into the realm of materials science, particularly in the synthesis of polymers and covalent organic frameworks (COFs).

Polymers: Sodium salts, in general, are utilized in the creation of solid polymer electrolytes. chalcogen.romdpi.com For example, sodium acetate (B1210297) has been used to prepare solid polymer electrolytes with poly(ethylene glycol), demonstrating the role of sodium salts in modifying the properties of polymers for applications such as solid-state batteries. chalcogen.ro The introduction of sodium salts can enhance the ionic conductivity of the polymer matrix. chalcogen.romdpi.com While direct use of this compound in this specific application is not widely documented, its chemical nature suggests potential as a monomer or additive in the synthesis of novel polymers with tailored properties.

Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with highly ordered structures. tcichemicals.comresearchgate.net They are synthesized from molecular building blocks (linkers) that are connected by strong covalent bonds. tcichemicals.com The design and synthesis of COFs often involve the condensation of monomers with specific functional groups. tcichemicals.comresearchgate.net Given the reactive nature of 2,4,6-piperidinetrione, it could potentially serve as a linker or precursor for COF synthesis. For instance, imide-linked COFs are a known class of these materials, and the piperidinetrione structure contains an imide functional group. nih.gov The synthesis of COFs can be tailored to create materials for various applications, including gas storage, catalysis, and sensing. tcichemicals.comresearchgate.netmdpi.comrsc.org

Exploration of Mechanistic Interactions in Chemical Biology (e.g., enzyme binding studies in vitro, without therapeutic claims)

In the field of chemical biology, understanding the interactions between small molecules and biological macromolecules like enzymes is crucial. While direct therapeutic claims are outside the scope of this discussion, the structural motif of 2,4,6-piperidinetrione is of interest for in vitro studies. For example, in the synthesis of flavin analogues used as probes for studying the photocycle of proteins, a related compound, 2,4,6-piperidinetrione, was utilized. cardiff.ac.uk The study aimed to investigate light-stimulated covalent bond formation in phototropic proteins. cardiff.ac.uk Although the desired product was not the major one, this research highlights the use of such cyclic structures in creating molecular tools to probe biological processes. cardiff.ac.uk The stability of the sodium salt form of the piperidinetrione was noted as being crucial. cardiff.ac.uk

Application in Analytical Chemistry as a Reagent or Precursor

In analytical chemistry, reagents are often needed for derivatization to enable the detection and quantification of specific analytes. Sodium salts of various organic compounds are commonly used as analytical reagents or standards. scharlab.comscharlab.com For instance, 1,2-naphthoquinone-4-sulphonic acid sodium salt is employed as a chromogenic reagent for the spectrophotometric determination of pharmaceutical amines. researchgate.net Similarly, 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4′′-disulfonic acid sodium salt is used for the spectrophotometric detection of iron. sigmaaldrich.com While specific applications of this compound as a direct analytical reagent are not extensively documented, its reactivity suggests potential as a precursor for synthesizing such reagents. Its ability to react with certain classes of compounds could be exploited for developing new analytical methods.

Contributions to Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between them are non-covalent. beilstein-journals.org These interactions include hydrogen bonding, ion-dipole interactions, and van der Waals forces. thno.org The structure of 2,4,6-piperidinetrione, with its carbonyl groups and potential for hydrogen bonding, makes it an interesting candidate for participating in supramolecular assemblies.

The formation of supramolecular salts, where ionic compounds are held together by non-covalent interactions, is a key area of this field. rsc.org The sodium cation in this compound can participate in host-guest interactions. For example, cucurbiturils, a family of macrocyclic host molecules, can form stable inclusion complexes with various guests, driven by ion-dipole interactions and hydrogen bonding at their portals. thno.orgrsc.org The sodium ion, along with the piperidinetrione ring, could potentially interact with such host molecules. Furthermore, the study of supramolecular assemblies of hypervalent iodine macrocycles with alkali metals like sodium has demonstrated the formation of polymer-like networks driven by these interactions. beilstein-journals.org The principles of host-guest chemistry are fundamental to creating novel materials and understanding complex biological systems. thno.orgnih.gov

Historical Context and Evolution of Research on 2,4,6 Piperidinetriones and Their Salts

Tracing the Origins of Piperidinetrione Synthesis and Early Discoveries

The journey into the synthesis of 2,4,6-piperidinetrione (B12437253) derivatives began in the early 20th century, with glutarimide (B196013) (piperidine-2,6-dione) being a foundational compound. wikipedia.org Early methods involved the simple heating of glutaric acid with ammonia (B1221849), followed by dehydration to form the imide ring. wikipedia.orgchemicalbook.com This straightforward synthesis made the glutarimide scaffold accessible for further exploration.

A pivotal moment in the history of this class of compounds was the synthesis and discovery of glutethimide (3-ethyl-3-phenyl-piperidine-2,6-dione) in 1954. bionity.com Initially introduced as a non-barbiturate sedative, its synthesis marked a significant advancement. A common synthetic route involved the base-catalyzed conjugate addition of 2-phenylbutyronitrile to an acrylic ester, followed by hydrolysis and acidic cyclization to yield the glutethimide structure. wikipedia.org Early research was heavily focused on exploring the structure-activity relationships of these derivatives, primarily for their effects on the central nervous system. nih.gov The discovery of pharmacologically active compounds like thalidomide (B1683933) and glutethimide, which contain the glutarimide core, further spurred interest in this chemical family. wikipedia.org

Table 1: Early Piperidinetrione Derivatives and their Significance

| Compound Name | Year of Introduction/Discovery | Initial Application/Significance |

|---|---|---|

| Glutarimide | Early 20th Century | Foundational synthetic building block. wikipedia.org |

| Glutethimide | 1954 | Introduced as a sedative-hypnotic. bionity.com |

| Thalidomide | 1950s | Marketed as a sedative. wikipedia.org |

Key Milestones in Understanding the Reactivity and Applications of these Compounds

A significant milestone in understanding the chemistry of 2,4,6-piperidinetriones was the characterization of their reactivity. The hydrogen on the imide nitrogen is acidic, allowing for the formation of salts, such as the sodium salt, with the use of a base. This property is fundamental to their chemical behavior and use in synthesis. a2bchem.com The carbonyl groups and adjacent methylene (B1212753) groups also provide sites for various chemical reactions, including nucleophilic substitutions and condensation reactions. a2bchem.com

Research has revealed that the applications of piperidinetrione derivatives extend beyond their initial use as sedatives. Various analogs have been synthesized and investigated for a wide range of biological activities, including anticonvulsant, antimicrobial, antiviral, and anticancer properties. nih.govontosight.aiontosight.ai For instance, certain glutarimide antibiotics have shown antiviral and antitumor activity. chemicalbook.com The glutarimide scaffold itself is a key component in modern drug design, particularly for therapies targeting the protein cereblon. wikipedia.org

Understanding the metabolism of these compounds was another critical development. For example, studies on glutethimide revealed that it is extensively metabolized in the human body, primarily through hydroxylation of the phenyl and ethyl groups and subsequent conjugation. nih.govnih.gov Only a small percentage of the parent drug is excreted unchanged. drugbank.com This knowledge of metabolic pathways is crucial for understanding the duration of action and biological effects of these compounds.

Paradigmatic Shifts in Synthetic Approaches and Analytical Techniques

The evolution of research on 2,4,6-piperidinetriones has been marked by significant shifts in both synthetic and analytical methodologies. Initial synthetic routes have been refined and, in some cases, replaced by more efficient and environmentally friendly "green chemistry" approaches. umsl.eduumsl.edu A major paradigm shift was the move towards stereoselective synthesis. nih.govnih.govrsc.orgrsc.org The realization that the different enantiomers of chiral piperidinetriones, like glutethimide, can have distinct biological activities and metabolic fates led to the development of asymmetric synthesis techniques to produce optically pure compounds. wikipedia.orgpharmacompass.comscribd.comresearchgate.net

The advancement of analytical techniques has been equally transformative. Early characterization relied on classical methods like melting point and elemental analysis. The advent of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provided powerful tools for unambiguous structure elucidation. umsl.edu Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), became indispensable for separating and quantifying these compounds and their metabolites in complex mixtures, such as biological fluids. nih.govoup.comresearchgate.net More recently, advanced techniques like X-ray crystallography have provided detailed three-dimensional structures, offering insights into how these molecules interact with biological targets. acs.org

Table 2: Evolution of Analytical Techniques for Piperidinetriones

| Era | Primary Analytical Techniques | Information Gained |

|---|---|---|

| Early 20th Century | Melting Point, Elemental Analysis | Basic identification and purity. |

| Mid-20th Century | Infrared (IR) Spectroscopy | Identification of functional groups. |

| Late 20th Century | NMR, GC, HPLC, MS | Detailed structural elucidation, separation, quantification, and metabolic profiling. nih.govumsl.eduoup.com |

| 21st Century | X-ray Crystallography, LC-MS/MS | 3D molecular structure, high-sensitivity analysis in complex matrices. researchgate.netacs.org |

Future Research Directions and Unexplored Avenues for 2,4,6 Piperidinetrione Sodium Salt

Development of Novel Bioconjugation and Chemoselective Modification Strategies

The glutarimide (B196013) moiety is a cornerstone in the design of proteolysis-targeting chimeras (PROTACs) and other molecular glues that engage the E3 ligase substrate receptor Cereblon (CRBN). rscf.ruacs.orgnih.gov However, current synthetic routes often involve multi-step processes to append the glutarimide unit. mpg.de Future research could focus on leveraging the reactivity of 2,4,6-piperidinetrione (B12437253) sodium salt for more direct and efficient bioconjugation and modification strategies.